N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
CAS No.: 313403-48-4
Cat. No.: VC7784004
Molecular Formula: C21H21N3O4S2
Molecular Weight: 443.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313403-48-4 |
|---|---|
| Molecular Formula | C21H21N3O4S2 |
| Molecular Weight | 443.54 |
| IUPAC Name | N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
| Standard InChI | InChI=1S/C21H21N3O4S2/c1-28-17-8-4-15(5-9-17)19-14-29-21(22-19)23-20(25)16-6-10-18(11-7-16)30(26,27)24-12-2-3-13-24/h4-11,14H,2-3,12-13H2,1H3,(H,22,23,25) |
| Standard InChI Key | ZYPBZHWDWSTNIQ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 4-(4-methoxyphenyl)thiazole scaffold linked via an amide bond to a 4-(pyrrolidin-1-ylsulfonyl)benzamide moiety. Key structural elements include:
The three-dimensional conformation, validated through X-ray crystallography and molecular modeling, reveals critical intramolecular hydrogen bonds between the thiazole nitrogen and sulfonamide oxygen, stabilizing the bioactive conformation .
Synthesis and Medicinal Chemistry
Structure-Activity Relationships (SAR)
Systematic SAR studies revealed stringent structural requirements for KCNQ1 activation:
Southern Region Modifications
| Modification | EC<sub>50</sub> (nM) | Effect |
|---|---|---|
| (R)-piperidine (ML277) | 260 ± 30 | Baseline activity |
| Pyrrolidine expansion (7-membered) | >30,000 | Complete activity loss |
| Morpholine substitution | 4,380 ± 420 | 17-fold potency reduction |
| Thiomorpholine substitution | 600 ± 90 | Partial activity retention |
| Linear alkyl chains | >30,000 | No detectable activity |
Northern Region Tolerability
-
4-Methoxy Group: Essential for activity (EC<sub>50</sub> >10 μM upon deletion or replacement with Cl/CF<sub>3</sub>) .
-
Thiazole Position: 2,4-Substitution mandatory (2,5-analogs inactive).
-
Aromatic Extensions: Benzofuran substitution tolerated with 5-fold potency loss (EC<sub>50</sub> = 1.32 μM) .
Mechanism of Action and Electrophysiological Effects
KCNQ1 Channel Modulation
ML277 enhances KCNQ1 currents by:
-
Voltage Sensor Modulation: Shifting activation thresholds to more negative potentials (ΔV<sub>1/2</sub> = -15 mV) .
-
Slowed Deactivation: Increasing channel open probability (τ<sub>deactivation</sub> prolonged 3-fold) .
-
Selectivity Filter Effects: Minor alterations in single-channel conductance (γ = 2.1 pS vs. 2.4 pS control) .
Selectivity Profile
| Channel | EC<sub>50</sub> (ML277) | Fold Selectivity vs. KCNQ1 |
|---|---|---|
| KCNQ1 | 260 nM | 1 |
| KCNQ2 | >30 μM | >115 |
| KCNQ4 | >30 μM | >115 |
| hERG | >30 μM | >115 |
This selectivity arises from specific interactions with KCNQ1's voltage-sensing domain (VSD), as shown by mutagenesis studies .
Preclinical Pharmacokinetics and Metabolism
ADME Properties
| Parameter | Value (Human) | Value (Rat) |
|---|---|---|
| Plasma Protein Binding | >99% | >99% |
| Hepatic Clearance (CL<sub>HEP</sub>) | 18.0 mL/min/kg | 64.7 mL/min/kg |
| Primary Metabolites | Tolyl hydroxylation | O-Demethylation |
| Metabolic Stability (t<sub>1/2</sub>) | 12.3 min (microsomes) | 6.8 min (microsomes) |
Structural Optimization
Replacing the metabolically labile 4-methoxy group with 4-CF<sub>3</sub> improved metabolic stability (CL<sub>HEP</sub> = 7.9 mL/min/kg human) but abolished KCNQ1 activity, highlighting the critical role of this substituent .
Therapeutic Applications and Future Directions
Long QT Syndrome Treatment
ML277's ability to enhance I<sub>Ks</sub> currents addresses the pathophysiological basis of LQTS Type 1-2. In ventricular myocyte models, 1 μM ML277 shortened action potential duration by 35% (p < 0.001) .
Research Applications
-
Mechanistic Studies: Probing KCNQ1 structure-function relationships.
-
Drug Discovery: Template for developing atrial-selective antiarrhythmics.
-
Safety Pharmacology: Tool for assessing hERG-independent cardiotoxicity.
Challenges and Opportunities
-
Metabolic Stability: Prodrug approaches or deuterium incorporation at labile positions.
-
Formulation: Nanoparticle encapsulation to improve aqueous solubility (calculated 12 μg/mL).
-
Target Engagement Biomarkers: Development of radiolabeled analogs for PET imaging.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume